Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate
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Overview
Description
Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate involves multiple steps, typically starting with the preparation of the core pyrroloquinoline structure. This is followed by the introduction of the thiazole ring and the final esterification step to form the methyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a probe or tool for studying biological processes, particularly those involving its target pathways.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry: It might find use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate: shares similarities with other pyrroloquinoline and thiazole derivatives, which also exhibit interesting chemical and biological properties.
8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline: A precursor in the synthesis of the target compound.
Thiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its combined structure, which integrates multiple functional groups and heterocycles, potentially leading to unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19ClN4O4S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(6-chloro-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate |
InChI |
InChI=1S/C20H19ClN4O4S/c1-9-8-20(2,3)25-16-11(9)5-10(21)6-12(16)15(18(25)28)23-24-19-22-17(27)13(30-19)7-14(26)29-4/h5-7,9,28H,8H2,1-4H3/b13-7-,24-23? |
InChI Key |
HPXVWIHJKYURDP-OIISAZPMSA-N |
Isomeric SMILES |
CC1CC(N2C3=C(C=C(C=C13)Cl)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)Cl)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C |
Origin of Product |
United States |
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